4-Ethoxyamphetamine hydrochloride
Overview
Description
4-Ethoxyamphetamine (4-EA) is a novel psychoactive substance that has appeared on the street, necessitating the synthesis of a reference standard to distinguish it from its isomeric counterparts, 2-ethoxyamphetamine (2-EA) and 3-ethoxyamphetamine (3-EA). All three compounds were synthesized as hydrochloride salts to facilitate identification and differentiation .
Synthesis Analysis
The synthesis of 4
Scientific Research Applications
Synthesis and Spectral Analysis
The need to synthesize 4-ethoxyamphetamine (4-EA) arose with its appearance on the street. To distinguish it from its isomers, 2- and 3-ethoxyamphetamines, all were synthesized as hydrochloride salts. This study reported the UV, IR, 1H-NMR, 13C-NMR, and GC/mass spectra for these compounds (By, Duhaime, & Lodge, 1991).
Effects on Brain Chemistry
4-Ethoxyamphetamine's effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in rat brains were compared to (+)-amphetamine and 4-methoxyamphetamine. This study concluded that 4-ethoxyamphetamine has a neuropsychopharmacological profile distinct from (+)-amphetamine but similar to 4-methoxyamphetamine, a potent hallucinogen in humans (Hegadoren et al., 1994).
Fungal Metabolism
The metabolism of rac.-4-ethoxyamphetamine was studied in 14 different yeast and fungal microorganisms. 4-Hydroxyamphetamine was identified as the major metabolite, with traces of N-acetyl-4-ethoxyamphetamine also detected. This suggested the potential of Cunninghamella echinulata as a microbial model for drug disposition and interaction studies (Foster et al., 1990).
Comparative Behavioral Studies
A study assessing the reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine found that neither PEA (para-ethoxyamphetamine) nor PMA (para-methoxyamphetamine) were reinforcing in rats and did not possess amphetamine-like discriminative properties (Corrigall et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQKWWONNAYURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928860 | |
Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyamphetamine hydrochloride | |
CAS RN |
135014-87-8 | |
Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.